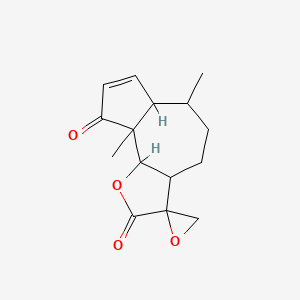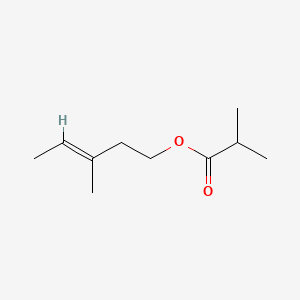
3-Methylpent-3-enyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpent-3-enyl isobutyrate is an organic compound with the molecular formula C10H18O2. It is an ester formed from the reaction of 3-methylpent-3-en-1-ol and isobutyric acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-3-enyl isobutyrate typically involves the esterification of 3-methylpent-3-en-1-ol with isobutyric acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of a continuous flow reactor also improves the efficiency of the reaction and reduces the production time.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpent-3-enyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is 3-methylpent-3-enoic acid.
Reduction: The major product is 3-methylpent-3-en-1-ol.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
3-Methylpent-3-enyl isobutyrate has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 3-Methylpent-3-enyl isobutyrate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylpent-2-enyl isobutyrate
- 3-Methylpent-4-enyl isobutyrate
- 3-Methylpent-3-enyl acetate
Uniqueness
3-Methylpent-3-enyl isobutyrate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant fruity odor makes it particularly valuable in the fragrance and flavor industry. Additionally, its reactivity and potential biological activities set it apart from other similar compounds.
Propriétés
Numéro CAS |
65416-16-2 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
[(E)-3-methylpent-3-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)6-7-12-10(11)8(2)3/h5,8H,6-7H2,1-4H3/b9-5+ |
Clé InChI |
VPIXOJWXVMGOMY-WEVVVXLNSA-N |
SMILES isomérique |
C/C=C(\C)/CCOC(=O)C(C)C |
SMILES canonique |
CC=C(C)CCOC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


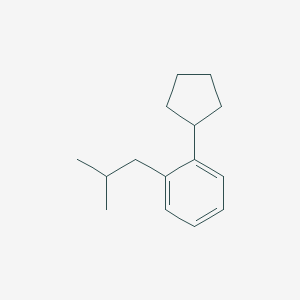

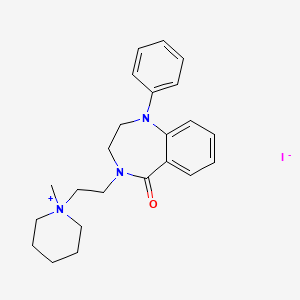
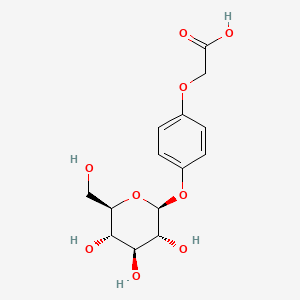
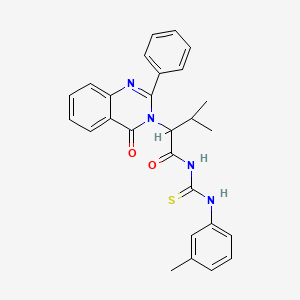
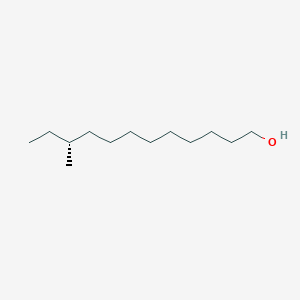
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)

![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
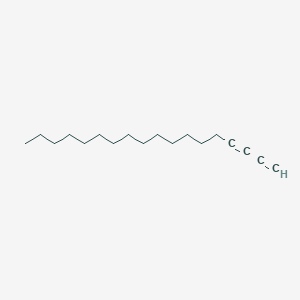
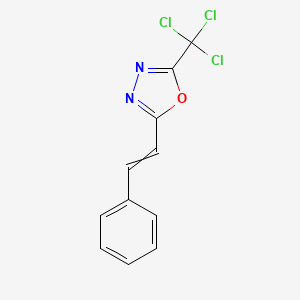
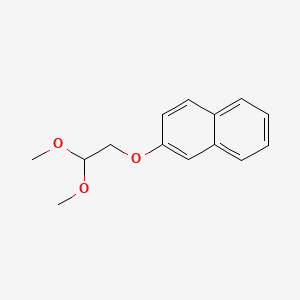
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
